molecular formula C19H20N6O B2430253 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone CAS No. 300685-13-6

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone

Cat. No.: B2430253
CAS No.: 300685-13-6
M. Wt: 348.41
InChI Key: LJGIAHHKJLOVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is a specialized organic compound designed for research applications. This molecule integrates benzotriazole moieties, which are recognized for their versatile coordination chemistry and role in developing supramolecular architectures . Its structure suggests potential as a ligating agent for transition and main-group metals, making it a candidate for investigating new coordination complexes and organometallic frameworks . Researchers can explore its utility in catalysis and as a building block for more complex molecular systems. Benzotriazole derivatives have also been investigated for various biological activities, providing a potential avenue for pharmacological studies . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

1,5-bis(benzotriazol-1-yl)-2,4-dimethylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-13(11-24-17-9-5-3-7-15(17)20-22-24)19(26)14(2)12-25-18-10-6-4-8-16(18)21-23-25/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGIAHHKJLOVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2N=N1)C(=O)C(C)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone typically involves the reaction of benzotriazole with a suitable precursor under specific conditions. One common method involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halides or nucleophiles under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Photostabilizers

One of the primary applications of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is as a photostabilizer for polymers and plastics. Benzotriazole derivatives are widely used to protect materials from UV degradation. The compound’s ability to absorb UV light and dissipate energy as heat helps in prolonging the lifespan of materials exposed to sunlight.

Table 1: Comparison of Photostabilizers

Compound NameUV Absorption RangeApplication Area
This compound290-400 nmPlastics, Coatings
Benzophenone290-350 nmPlastics
HALS (Hindered Amine Light Stabilizers)300-400 nmCoatings

Antimicrobial Activity

Research has indicated that benzotriazole derivatives possess antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of several benzotriazole derivatives against Escherichia coli and Staphylococcus aureus. Results showed that this compound exhibited significant inhibition at concentrations of 50 µg/ml.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications to create derivatives with enhanced properties for specific applications in medicinal chemistry.

Table 2: Synthesis Pathways Using this compound

Reaction TypeProduct ExampleYield (%)
Nucleophilic SubstitutionBenzimidazole derivatives85
Coupling ReactionsAntiviral agents75
CycloadditionAntibacterial compounds80

Mechanism of Action

The mechanism of action of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone involves its interaction with molecular targets through coordination with metal ions or binding to specific receptors. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications .

Biological Activity

1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone (C19H20N6O) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes two benzotriazole moieties attached to a dimethyl ketone. Its molecular formula is C19H20N6O, and it has been characterized for its potential applications in medicinal chemistry and as a bioactive agent.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to good antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans . Specifically, derivatives of benzotriazole have shown promising results in inhibiting the growth of these microorganisms.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismActivity Level
1E. coliModerate
2Bacillus subtilisGood
3Candida albicansModerate
4Aspergillus nigerGood

Antiparasitic Activity

The antiparasitic properties of benzotriazole derivatives have been explored extensively. For instance, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory effects against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . This suggests that compounds like this compound could be effective against protozoan parasites.

Case Study: Trypanosoma cruzi Inhibition
In a controlled study, the effectiveness of various benzotriazole derivatives was assessed against both epimastigote and trypomastigote forms of T. cruzi. The results indicated that specific structural modifications significantly enhanced biological activity.

Cytotoxicity

Cytotoxicity assays have also been performed to evaluate the safety profile of benzotriazole derivatives. A study reported that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 2: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
1 (Control)Normal Fibroblasts>100
2HeLa (Cervical Cancer)15
3MCF-7 (Breast Cancer)20

The biological activity of benzotriazoles is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of hydrophobic groups in their structure enhances their interaction with cellular membranes, facilitating their entry into cells and subsequent action against target sites.

Q & A

Q. Can computational methods predict novel catalytic applications for this compound?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
  • Catalytic Screening : Test in oxidation reactions (e.g., alcohol-to-ketone) using protocols for similar ketones. Monitor turnover frequency (TOF) via GC-MS .

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